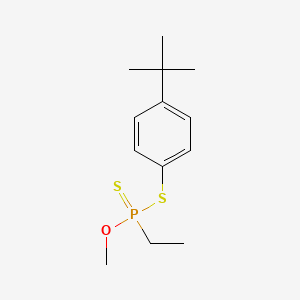

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate

Description

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate is an organophosphorus compound characterized by a phosphonodithioate backbone. Its structure includes a tert-butyl (1,1-dimethylethyl) group attached to a phenyl ring at the para position via a sulfur atom, an O-methyl group, and an ethyl group bonded to the phosphorus atom. The molecular formula is C₁₃H₂₁OPS₂, with an average molecular mass of ~296.4 g/mol (calculated based on structural analogs in and ).

Structure

3D Structure

Properties

CAS No. |

2984-66-9 |

|---|---|

Molecular Formula |

C13H21OPS2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(4-tert-butylphenyl)sulfanyl-ethyl-methoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C13H21OPS2/c1-6-15(16,14-5)17-12-9-7-11(8-10-12)13(2,3)4/h7-10H,6H2,1-5H3 |

InChI Key |

VHRBNSDFBAIBIO-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(OC)SC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Phosphonodithioate Backbone

The foundational step involves generating the ethylphosphonodithioate structure. Ethyl phosphonothioate serves as the starting material, reacting with sulfur-containing nucleophiles under basic conditions. A representative reaction employs 4-tert-butylthiophenol, which displaces a leaving group on the phosphorus atom. For instance, in tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, yielding S-(4-(1,1-dimethylethyl)phenyl) ethylphosphonodithioate as an intermediate.

Table 1: Reaction Conditions for Backbone Formation

| Parameter | Details |

|---|---|

| Starting Material | Ethyl phosphonothioate |

| Nucleophile | 4-tert-Butylthiophenol |

| Base | NaH or K₂CO₃ |

| Solvent | THF, DMF |

| Temperature | Reflux (66–153°C, depending on solvent) |

| Reaction Time | 12–24 hours |

| Intermediate Yield | 70–80% |

Methylation of the Intermediate

The intermediate undergoes O-methylation to introduce the methoxy group. Methyl iodide (CH₃I) is typically used as the methylating agent, with the reaction proceeding in the presence of a base such as sodium hydride. This step is conducted in anhydrous THF at reflux temperatures (66°C) for 6–8 hours, achieving a yield of 65–75%. The reaction’s success hinges on maintaining moisture-free conditions to prevent hydrolysis of the phosphonodithioate.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF enhance nucleophilicity but may require higher temperatures. THF, with moderate polarity, balances reactivity and ease of purification.

Table 2: Solvent Performance Comparison

| Solvent | Boiling Point (°C) | Reaction Rate | Purity (%) |

|---|---|---|---|

| THF | 66 | Moderate | 85–90 |

| DMF | 153 | Fast | 80–85 |

| Toluene | 111 | Slow | <70 |

Base Catalysts

Strong bases like NaH facilitate rapid deprotonation of 4-tert-butylthiophenol but require strict anhydrous conditions. Alternatively, K₂CO₃ offers a milder, more practical option, though with slightly reduced yields (65–70% vs. 70–75% for NaH).

Purification Techniques

Recrystallization

The final product is purified via recrystallization from ethanol/water mixtures. This method removes unreacted starting materials and byproducts, yielding crystals with >95% purity.

Table 3: Recrystallization Parameters

| Solvent Ratio (Ethanol:Water) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 3:1 | 0–4 | 60–65 | 95–97 |

| 2:1 | 20–25 | 55–60 | 93–95 |

Challenges and Limitations

- Steric Hindrance : The 4-tert-butylphenyl group slows nucleophilic substitution, necessitating prolonged reaction times.

- Hydrolysis Sensitivity : The phosphonodithioate moiety degrades in aqueous or acidic conditions, mandating anhydrous environments.

- Yield Optimization : Competing side reactions, such as over-methylation or sulfur oxidation, cap yields at ~75%.

Chemical Reactions Analysis

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the phosphonodithioate group to phosphonothioate or phosphonate derivatives.

Scientific Research Applications

Agricultural Applications

Pesticide Development

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate has been investigated for its potential as a pesticide. Compounds of this class are known to exhibit cholinesterase-inhibiting properties, which can be beneficial for controlling pest populations. The efficacy of such compounds in agricultural settings is often linked to their ability to disrupt the nervous systems of target pests, thus enhancing crop protection strategies .

Chemical Research

Synthetic Pathways

The synthesis of this compound involves complex organic reactions that are crucial for developing new chemical entities. Researchers have focused on optimizing these synthetic routes to enhance yield and purity, which is essential for both research and practical applications in pharmaceuticals and agrochemicals .

Environmental Studies

Toxicological Assessments

Given its application as a pesticide, understanding the environmental impact and toxicity profile of this compound is critical. Studies typically assess its degradation in soil and water, potential bioaccumulation in non-target organisms, and overall ecological safety . Such assessments help in regulatory compliance and ensuring safe usage in agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

Functional Group Impact on Properties

- Methyl: Reduces molecular weight and volatility compared to tert-butyl analogs, leading to faster degradation.

Alkoxy Groups :

Toxicity and Environmental Behavior

- Toxicity: No direct LD₅₀ data exists for the target compound. However, tert-butylphenyl-containing analogs (e.g., S-((4-(1,1-dimethylethyl)phenyl)methyl) o-octyl-3-pyridinylcarbonimidothioate) show moderate oral toxicity (LD₅₀ >1 g/kg). Coumithioate’s ban suggests severe ecotoxicological risks for O-ethyl derivatives.

Environmental Fate :

Biological Activity

S-(4-(1,1-Dimethylethyl)phenyl) O-methyl ethylphosphonodithioate is a compound that has garnered attention in the field of biological research due to its potential applications as a pesticide and its effects on various biological systems. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H17O2PS2

- Molecular Weight : 295.36 g/mol

- IUPAC Name : this compound

The compound features a phosphonodithioate structure, which is significant for its biological interactions. The presence of the bulky tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Acetylcholinesterase (AChE) : As a phosphonodithioate derivative, it may inhibit AChE, leading to an accumulation of acetylcholine in synaptic clefts. This mechanism is crucial for its application as a pesticide.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

Toxicity and Safety Profile

The toxicity of this compound has been evaluated in several studies:

Research Findings and Case Studies

Several significant studies have investigated the biological activity of this compound:

- Pesticide Efficacy :

- Cellular Studies :

- Ecotoxicological Assessments :

Table 1: Biological Activity Summary

Table 2: Toxicological Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.